4-[(1-Phenylethyl)amino]butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(1-phenylethylamino)butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10(14)8-9-13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |
InChI Key |
NAWUQUQOROMHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Phenylethyl Amino Butan 2 Ol and Its Stereoisomers
Retrosynthetic Pathways and Identification of Strategic Precursors
A retrosynthetic analysis of 4-[(1-Phenylethyl)amino]butan-2-ol reveals several strategic disconnections to identify key precursors. The primary bond for disconnection is the C-N bond formed via reductive amination. This approach simplifies the target molecule into two readily available building blocks: 4-aminobutan-2-ol (B1584018) and a phenyl-containing carbonyl compound, or a precursor to the 1-phenylethylamine (B125046) moiety.
A common retrosynthetic strategy involves the disconnection of the amine, which points to a reductive amination reaction between a ketone and an amine. For instance, the bond between the nitrogen and the butanol backbone can be disconnected, suggesting precursors like 4-aminobutan-2-ol and acetophenone. Alternatively, disconnection at the benzylic position of the phenylethyl group suggests 1-phenylethylamine and a suitable four-carbon electrophile.
Another key disconnection focuses on the 1,2-amino alcohol functionality itself. This can be traced back to an α-amino ketone, which can then be reduced to the desired amino alcohol. This strategy is particularly useful for introducing chirality at the alcohol center through asymmetric reduction.
A further retrosynthetic approach considers the formation of the carbon skeleton. An aldol-type reaction could be envisioned, where the bond between C2 and C3 of the butanol chain is formed. This would involve a precursor containing the phenylethylamino group and a two-carbon aldehyde or its equivalent.
Enantioselective Synthesis Strategies for Chiral Forms of this compound
The synthesis of specific stereoisomers of this compound necessitates the use of enantioselective methods. These strategies are designed to control the formation of the two chiral centers present in the molecule.
Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral amino alcohols. This method typically involves the reduction of a prochiral ketone precursor in the presence of a chiral catalyst. For the synthesis of this compound, an appropriate α-amino ketone could be hydrogenated to introduce the desired stereochemistry at the alcohol center. The use of rhodium catalysts with electron-donating phosphine (B1218219) ligands has proven effective in the asymmetric hydrogenation of unprotected amino ketones, yielding various 1,2-amino alcohols in high yields and enantioselectivities.
| Catalyst System | Substrate Type | Key Features |
| Rh-phosphine complexes | α-amino ketones | High yields and enantioselectivities for 1,2-amino alcohols. |
| Ru-catalysts | N-benzoyloxyl-carbamates | Intramolecular C(sp³)–H nitrene insertion to form chiral oxazolidin-2-ones as precursors. |
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be attached to either the amine or the butanol precursor to control the diastereoselectivity of subsequent reactions.
For example, Ellman's N-tert-butanesulfinyl chiral auxiliary is widely used for the stereoselective synthesis of chiral amines. This auxiliary can be condensed with a ketone to form a chiral N-sulfinyl imine, which can then undergo a diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary would yield the enantiopure amine. Similarly, chiral oxazolidinones, often derived from inexpensive amino acids, can be used to control stereoselectivity in aldol (B89426) reactions, which could be a key step in constructing the carbon backbone of the target molecule.
| Chiral Auxiliary | Application | Key Features |
| N-tert-butanesulfinyl amides | Asymmetric synthesis of chiral amines | Directs diastereoselective addition to imines. |
| Oxazolidinones | Aldol reactions | Controls stereochemistry during C-C bond formation. |
Metal-mediated and organocatalytic reactions offer versatile and often complementary approaches to enantioselective synthesis. Copper-catalyzed reductive coupling reactions can be used for the enantioselective addition of N-substituted allyl groups to ketones, providing access to chiral 1,2-amino alcohols.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy. For instance, proline and its derivatives can catalyze asymmetric aldol reactions, which could be employed to construct the butanol backbone with controlled stereochemistry. Dual-catalysis systems, combining an aminocatalyst with a hydrogen-bond donor, can enhance reactivity and stereoselectivity in the functionalization of carbonyl compounds.
Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally friendly approach to synthesizing chiral compounds. Enzymes such as transaminases, decarboxylases, and dioxygenases can be used in cascade reactions to produce chiral amino alcohols from simple precursors with high stereoselectivity. For example, a chemoenzymatic strategy can start from readily available aromatic methyl ketones, which are first brominated and then hydrolyzed to a hydroxyketone. A transaminase is then used to convert this intermediate into the final 1,2-amino alcohol with excellent enantiomeric excess.
Biocatalytic reduction of ketones is another important method. Ketoreductases can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. This approach is particularly valuable for establishing the stereocenter at the C2 position of the butanol moiety.
Racemic Synthesis and Advanced Chiral Resolution Techniques
The preparation of this compound in its racemic form can be efficiently achieved through reductive amination. This well-established method involves the reaction of a ketone with an amine in the presence of a reducing agent. youtube.comyoutube.com In this specific case, the synthesis would involve the reaction of 4-hydroxybutan-2-one with (±)-1-phenylethylamine.
The initial reaction between the ketone and the primary amine forms a carbinolamine intermediate, which then dehydrates to form an imine (or its corresponding enamine tautomer). The subsequent reduction of the C=N double bond of the imine yields the desired secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mild nature and selective reduction of the iminium ion over the starting ketone. youtube.com
The reaction produces a mixture of four stereoisomers due to the presence of two chiral centers: one in the 1-phenylethylamine moiety and the other at the second carbon of the butan-2-ol backbone. The use of racemic (±)-1-phenylethylamine results in a mixture of (R)- and (S)- configurations at that center, while the reduction of the imine creates a new stereocenter at the C-2 position of the butanol chain, also in both (R)- and (S)- configurations.
Advanced Chiral Resolution Techniques
Given that the racemic synthesis yields a mixture of stereoisomers, advanced chiral resolution techniques are necessary to isolate the individual, optically pure compounds. The primary methods for separating enantiomers and diastereomers of amino alcohols include:
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The separated diastereomeric salts can then be treated with a base to liberate the individual enantiomerically pure amino alcohols.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. akjournals.comoup.comnih.gov Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving optimal separation. sigmaaldrich.com For amino alcohols, CSPs that can engage in hydrogen bonding and dipole-dipole interactions are often effective. nih.gov
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of amino alcohols. nih.govrsc.org Lipases, for instance, can selectively acylate one enantiomer of the amino alcohol in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted one. rsc.org The choice of enzyme and reaction conditions, such as solvent and temperature, are crucial for the efficiency and selectivity of the resolution. acs.org
| Resolution Technique | Principle | Key Considerations |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility). | Choice of resolving agent, solvent for crystallization, and efficiency of fractional crystallization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. akjournals.comoup.com | Selection of the appropriate chiral stationary phase and optimization of the mobile phase. sigmaaldrich.com |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer, allowing for its separation from the unreacted enantiomer. nih.govrsc.org | Enzyme selection, reaction conditions (pH, temperature), and substrate compatibility. acs.org |
Process Optimization and Scalability Studies for Synthetic Routes
The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization and scalability studies to ensure efficiency, safety, and cost-effectiveness.
For the reductive amination synthesis of this compound, key parameters for optimization include:
Reactant Stoichiometry: Optimizing the ratio of 4-hydroxybutan-2-one to 1-phenylethylamine and the reducing agent is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Reaction Conditions: Temperature, pressure, and reaction time need to be carefully controlled. While some reductive aminations can be performed at ambient temperature, others may require heating or cooling to achieve optimal rates and selectivities. rsc.org
Solvent Selection: The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation. Solvents like methanol, ethanol, or dichloromethane (B109758) are commonly used.
Catalyst (if applicable): In some variations of reductive amination, a catalyst may be used to facilitate the reaction. organic-chemistry.org The selection and loading of the catalyst would be a critical optimization parameter.
For the chiral resolution process, optimization and scalability considerations include:
Diastereomeric Salt Formation: Scaling up this method requires a deep understanding of the crystallization process. Seeding strategies, cooling profiles, and agitation rates must be optimized to ensure reproducible and efficient separation of the diastereomeric salts.
Preparative Chiral Chromatography: Transitioning from analytical to preparative scale chiral HPLC involves challenges such as column overloading, reduced resolution, and increased solvent consumption. Strategies like simulated moving bed (SMB) chromatography can be employed for continuous and more efficient large-scale separations.
Enzymatic Resolution: For large-scale enzymatic resolutions, factors such as enzyme stability, activity, and cost become paramount. acs.org Immobilization of the enzyme on a solid support can facilitate its recovery and reuse, thereby improving the process economics. The optimization of pH, temperature, and substrate concentration is also critical to maintain high enzyme activity and selectivity over extended periods. acs.org
| Process | Key Optimization Parameters | Scalability Challenges |
| Reductive Amination | Reactant ratios, temperature, pressure, solvent, catalyst selection. rsc.orgorganic-chemistry.org | Heat transfer, mixing, handling of potentially hazardous reagents, and purification of the final product. |
| Chiral Resolution | Choice of resolving agent/chiral stationary phase, solvent, temperature, concentration. sigmaaldrich.comacs.org | Reproducibility of crystallization, high solvent consumption in chromatography, enzyme stability and cost in enzymatic methods. |
Mechanistic Investigations of Formation and Transformation Reactions Involving 4 1 Phenylethyl Amino Butan 2 Ol
Elucidation of Reaction Pathways and Transition States in Compound Formation
The formation of 4-[(1-Phenylethyl)amino]butan-2-ol can be envisaged through several synthetic routes, with reductive amination of a suitable keto-alcohol or the aminolysis of an appropriate epoxide being the most probable pathways.
Reductive Amination Pathway: A primary route involves the reaction of 4-hydroxybutan-2-one with (R)- or (S)-1-phenylethylamine to form a Schiff base or iminium ion intermediate, which is then reduced in situ. The reaction proceeds through a series of equilibria, culminating in the irreversible reduction step.
Step 1: Imine/Enamine Formation: The carbonyl group of 4-hydroxybutan-2-one reacts with the primary amine, 1-phenylethylamine (B125046), to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an imine or its corresponding enamine tautomer. The transition state for this dehydration step is often the rate-determining step in the initial phase of the reaction.
Step 2: Reduction: The imine is then reduced by a hydride source, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The transition state for the hydride attack on the imine carbon dictates the stereochemical outcome at the newly formed stereocenter. Computational studies on similar reductive amination reactions suggest a chair-like transition state where the incoming hydride prefers to attack from the less sterically hindered face.
Epoxide Ring-Opening Pathway: An alternative pathway involves the nucleophilic attack of 1-phenylethylamine on a chiral epoxide, such as (R)- or (S)-2-(2-hydroxyethyl)oxirane. The reaction is typically catalyzed by an acid or a Lewis acid, which activates the epoxide ring towards nucleophilic attack. The transition state involves a backside attack of the amine on one of the epoxide carbons, leading to inversion of configuration at that center. The regioselectivity of the ring-opening is governed by both electronic and steric factors, with the nucleophile generally attacking the less substituted carbon (anti-Markovnikov addition) under neutral or basic conditions, and potentially the more substituted carbon under acidic conditions due to stabilization of the incipient carbocation.
Detailed Understanding of Stereochemical Control Elements in Asymmetric Syntheses
The synthesis of a single diastereomer of this compound requires precise control over the formation of its two stereocenters. This is a significant challenge in asymmetric synthesis.
The use of a chiral starting material, such as (R)- or (S)-1-phenylethylamine, provides inherent stereochemical information. The stereochemistry of the final product is then dependent on the diastereoselectivity of the key bond-forming step.
In the reductive amination pathway , the stereocenter in the 1-phenylethylamine moiety can direct the stereochemical outcome of the reduction of the imine intermediate. This is known as substrate-controlled diastereoselection. The chiral group can influence the conformation of the imine intermediate, leading to a preferred trajectory for the incoming hydride. The Felkin-Anh model can often be used to predict the major diastereomer formed. The large phenyl group orients itself away from the reacting center, creating a steric bias for the nucleophilic attack.
For the epoxide ring-opening pathway , if a chiral epoxide is used in conjunction with a chiral amine, a double diastereoselective reaction occurs. The inherent stereochemical preferences of both the epoxide and the amine can either match (synergistic) or mismatch (antagonistic), leading to varying levels of diastereoselectivity. The choice of catalyst and reaction conditions can also play a crucial role in modulating this stereocontrol.
| Reaction Pathway | Chiral Source | Key Control Element | Predicted Outcome |
| Reductive Amination | (R)- or (S)-1-Phenylethylamine | Felkin-Anh model guided hydride attack | Formation of a major diastereomer |
| Epoxide Ring-Opening | Chiral Epoxide and/or Chiral Amine | Matched/mismatched double diastereoselection | High diastereoselectivity with matched pairs |
Analysis of Electronic and Steric Effects on Reactivity and Selectivity Profiles
Electronic and steric effects are paramount in determining the reactivity and selectivity of the reactions leading to this compound.
Electronic Effects: The nucleophilicity of the 1-phenylethylamine is influenced by the electronic nature of the phenyl group. Electron-donating groups on the phenyl ring would increase the amine's nucleophilicity, potentially accelerating the rate of both imine formation and epoxide ring-opening. Conversely, electron-withdrawing groups would decrease nucleophilicity. In the reductive amination, the electrophilicity of the imine carbon is also a key factor.
Steric Effects: The steric bulk of the 1-phenylethyl group plays a critical role in diastereoselectivity. As described by the Felkin-Anh model, the large phenyl group dictates the facial selectivity of the nucleophilic attack on the imine. In the epoxide ring-opening, the steric hindrance around the epoxide carbons influences the regioselectivity of the amine attack. The bulky phenylethyl group will preferentially attack the less sterically encumbered carbon of the epoxide.
Kinetic and Thermodynamic Studies of Reaction Processes
Thermodynamic studies would reveal the relative stabilities of the reactants, intermediates, and products. The formation of the amino alcohol is generally an exothermic process. The equilibrium position of the initial imine formation can be influenced by factors such as temperature and the removal of water. Computational chemistry can be employed to calculate the free energy changes for the proposed reaction steps, providing a theoretical basis for the observed product distributions.
| Parameter | Significance in Reductive Amination | Significance in Epoxide Ring-Opening |
| Rate Constant (k) | Indicates the speed of imine formation and reduction. | Reflects the rate of nucleophilic attack on the epoxide. |
| Activation Energy (Ea) | Energy barrier for the rate-determining step (e.g., carbinolamine dehydration). | Energy barrier for the ring-opening transition state. |
| Enthalpy of Reaction (ΔH) | Overall heat released or absorbed during the reaction. | Overall heat change associated with bond breaking and formation. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Determines the spontaneity and position of equilibrium. |
Computational and Experimental Validation of Proposed Mechanisms
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for validating proposed reaction mechanisms. DFT calculations can be used to:
Model Transition States: The geometries and energies of transition states for key steps, such as imine formation, hydride attack, and epoxide ring-opening, can be calculated. This allows for a theoretical prediction of the most favorable reaction pathway. For instance, computational analyses of similar reactions have been used to rationalize the diastereoselectivity observed in the synthesis of vicinal amino alcohols. nih.gov
Calculate Reaction Energetics: The relative energies of intermediates and products can be determined, providing a thermodynamic profile of the reaction. This can help to explain observed product ratios.
Analyze Stereochemical Outcomes: The energy differences between diastereomeric transition states can be calculated to predict the major stereoisomer formed.
Experimental validation of the proposed mechanisms can be achieved through various techniques:
Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to identify and characterize intermediates, such as the carbinolamine or imine.
Isotope Labeling Studies: Using deuterated reagents (e.g., NaBD₄) can help to elucidate the mechanism of the reduction step by tracking the position of the deuterium (B1214612) atom in the final product.
Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution can provide information about bond-breaking and bond-forming in the rate-determining step.
By combining computational and experimental approaches, a comprehensive and validated understanding of the mechanisms governing the formation and transformation of this compound can be achieved.
Advanced Spectroscopic and Structural Characterization of 4 1 Phenylethyl Amino Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4-[(1-Phenylethyl)amino]butan-2-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the assignment of protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment, and spin-spin coupling constants (J) provide information about the connectivity and dihedral angles between adjacent protons, which is critical for stereochemical assignment. docbrown.info For this compound, specific proton signals corresponding to the aromatic ring, the methine protons of the phenylethyl and butanol moieties, the methylene (B1212753) groups, and the hydroxyl and amine protons are expected. docbrown.info Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, offering insights into the molecule's preferred conformation in solution. mdpi.comnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals indicates the number of non-equivalent carbon atoms, confirming the molecular symmetry. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms are particularly diagnostic.
Expected ¹H NMR Data: Interactive Data Table:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet | - |
| CH(OH) | 3.70 - 3.90 | Multiplet | - |
| CH(NH) | 3.50 - 3.70 | Quartet | ~6.5 |
| CH₂(NH) | 2.80 - 3.00 | Multiplet | - |
| CH₂ | 1.50 - 1.70 | Multiplet | - |
| CH₃(CHNH) | 1.30 - 1.45 | Doublet | ~6.5 |
| CH₃(CHOH) | 1.15 - 1.30 | Doublet | ~6.2 |
| OH | Variable (broad) | Singlet | - |
Expected ¹³C NMR Data: Interactive Data Table:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C (Aromatic, Quaternary) | 140 - 145 |
| CH (Aromatic) | 125 - 130 |
| CH(OH) | 65 - 70 |
| CH(NH) | 55 - 60 |
| CH₂(NH) | 45 - 50 |
| CH₂ | 35 - 40 |
| CH₃(CHNH) | 20 - 25 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule. The Cotton effects (positive or negative peaks) in the CD spectrum, particularly those associated with the electronic transitions of the phenyl chromophore, can be correlated to the absolute configuration of the chiral centers. hebmu.edu.cn By comparing experimental CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration ((R,R), (S,S), (R,S), or (S,R)) can be determined. nih.govrsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov The shape of the ORD curve and the sign of the rotation at specific wavelengths are characteristic of a particular enantiomer, allowing for the determination of absolute configuration and the calculation of enantiomeric excess in a sample. hebmu.edu.cn
X-ray Crystallography for Solid-State Molecular Structure Elucidation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can precisely determine bond lengths, bond angles, and torsional angles. This information confirms the absolute configuration of the stereocenters and reveals the molecule's conformation in the crystal lattice. Furthermore, it provides invaluable insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and π-π stacking from the phenyl rings, which govern the crystal packing. mdpi.comuni-lj.siresearchgate.net
Hypothetical Crystallographic Data Summary: Interactive Data Table:
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The geometry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and shape of the unit cell. |
| Key Bond Lengths | C-O, C-N, C-C | e.g., C-O: ~1.43 Å; C-N: ~1.47 Å |
| Hydrogen Bonds | Donor-Acceptor Distances (Å) | e.g., O-H···N: ~2.8 Å; N-H···O: ~2.9 Å |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Impurity Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information through fragmentation analysis.
Fragmentation Pathway Analysis: Using techniques like Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ of this compound can be fragmented in a controlled manner. nih.gov The resulting fragment ions reveal the molecule's connectivity. Expected fragmentation pathways include:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom, leading to the loss of a phenylethyl or a butanol-derived fragment.
Loss of water (dehydration): Elimination of H₂O from the butanol moiety.
Loss of ammonia/amine: Cleavage involving the amino group.
Formation of a tropylium (B1234903) ion: A common fragment at m/z 91 corresponding to [C₇H₇]⁺ from the phenylethyl group.
Analysis of these pathways helps to confirm the structure of the parent molecule. mdpi.comnih.govmdpi.com
Expected Major Fragment Ions in ESI-MS/MS: Interactive Data Table:
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 208.1696 | [M+H]⁺ | Parent Ion |
| 190.1590 | [M+H - H₂O]⁺ | Loss of water |
| 120.0808 | [C₈H₁₀N]⁺ | Cleavage of C-C bond next to nitrogen |
| 105.0704 | [C₈H₉]⁺ | Loss of NH₃ from the phenylethylamine moiety |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion |
Impurity Profiling: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and any impurities. This is crucial for identifying and quantifying process-related impurities or degradation products, even at very low levels.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Network Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would indicate O-H and N-H stretching vibrations. The position and shape of this band can provide evidence of intermolecular and intramolecular hydrogen bonding. nih.gov Other key absorptions include C-H stretching of the aromatic and aliphatic parts, and C-O and C-N stretching vibrations in the fingerprint region (1000-1400 cm⁻¹). nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be prominent in the Raman spectrum.
Expected Characteristic Vibrational Frequencies: Interactive Data Table:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H / N-H | Stretching (H-bonded) | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |
| N-H | Bending | 1500 - 1650 |
| C-O | Stretching | 1050 - 1200 |
Shifts in the O-H and N-H stretching frequencies to lower wavenumbers are indicative of hydrogen bonding, and analyzing these shifts can provide insight into the strength and nature of the hydrogen-bonding network within the sample. mdpi.com
Computational and Theoretical Studies of 4 1 Phenylethyl Amino Butan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. acs.org By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various electronic properties. For 4-[(1-Phenylethyl)amino]butan-2-ol, DFT calculations would typically be performed to optimize the molecular geometry and to determine its electronic characteristics.
Detailed research findings from such studies would elucidate the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as sites for electrophilic attack and hydrogen bonding. The phenyl ring would exhibit a region of negative potential above and below the plane, characteristic of π-systems.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 6.7 eV |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 2.85 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.35 eV |
| Global Softness (S) | Reciprocal of chemical hardness | 0.298 eV-1 |
Conformational Analysis and Mapping of Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis is a computational method used to identify the stable (low-energy) conformers of a molecule and to map the potential energy surface (PES) associated with its flexibility.
This analysis is typically performed by systematically rotating specific dihedral (torsional) angles within the molecule and calculating the energy of each resulting structure. For this compound, key dihedral angles for investigation would include the rotation around the C-C bonds of the butane (B89635) chain and the C-N bond linking the phenylethyl and butanol moieties. The resulting PES reveals the energy barriers between different conformers and identifies the global minimum energy structure. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. The analysis would likely reveal the presence of intramolecular hydrogen bonding between the hydroxyl group at C2 and the amino group, which would significantly stabilize certain conformations.
| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| 1 (Global Minimum) | τ(O-C2-C3-N) ≈ 60°, τ(C2-C3-N-C(phenylethyl)) ≈ 180° | 0.00 | Stabilized by O-H···N intramolecular hydrogen bond. |
| 2 | τ(O-C2-C3-N) ≈ 180°, τ(C2-C3-N-C(phenylethyl)) ≈ 180° | 2.5 | Extended, no intramolecular hydrogen bond. |
| 3 | τ(O-C2-C3-N) ≈ 60°, τ(C2-C3-N-C(phenylethyl)) ≈ 60° | 4.1 | Steric hindrance between phenylethyl and butyl groups. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for its conformational flexibility and interactions with its environment. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or ethanol) and solving Newton's equations of motion for every atom in the system. oup.com
These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules through hydrogen bonds and other non-covalent forces. researchgate.net Analysis of the MD trajectory can provide information on the stability of intramolecular hydrogen bonds, the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability, and the radial distribution functions to understand the solvation shell structure. This information is vital for predicting the molecule's behavior in a biological medium.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics and Intermolecular Forces
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define chemical bonds and intermolecular interactions. researchgate.netresearchgate.net QTAIM analysis can be applied to the electron density distribution obtained from DFT calculations to characterize the nature of chemical bonds within this compound.
The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insights into the bond's nature. ijnc.irrsc.org For instance, a high ρ and a negative ∇²ρ are characteristic of covalent bonds, while low ρ and positive ∇²ρ indicate closed-shell interactions, such as hydrogen bonds or van der Waals forces. rsc.org QTAIM would be particularly useful for quantifying the strength and nature of the intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen, a key feature of β-amino alcohols. researchgate.netnih.gov
| Bond/Interaction | Electron Density (ρBCP) (a.u.) | Laplacian of Electron Density (∇²ρBCP) (a.u.) | Interpretation |
|---|---|---|---|
| C-C (aliphatic) | 0.25 | -0.60 | Shared interaction (covalent). |
| C-N | 0.28 | -0.75 | Polar covalent bond. |
| C-O | 0.30 | -0.95 | Polar covalent bond. |
| O-H···N (Intramolecular H-bond) | 0.02 | +0.08 | Closed-shell interaction (hydrogen bond). rsc.orgrsc.org |
In Silico Molecular Docking and Ligand-Target Interaction Prediction
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method estimates the binding affinity and analyzes the non-covalent interactions that stabilize the ligand-receptor complex. Given that phenylethylamine derivatives are known to interact with various biological targets, docking studies could predict the theoretical binding mechanisms of this compound. nih.govbiomolther.org
For this compound, potential targets for docking studies could include adrenergic receptors or the dopamine (B1211576) transporter (DAT), based on the known pharmacology of similar structures. nih.govbiomolther.org The docking process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate different poses. The results would predict the binding energy and identify key amino acid residues involved in the interaction. These interactions would likely include hydrogen bonds between the ligand's hydroxyl and amino groups and polar residues in the receptor, hydrophobic interactions involving the butyl chain, and π-π stacking or cation-π interactions with the phenyl ring. nih.gov This analysis provides a structural hypothesis for the molecule's mechanism of action at a theoretical level, excluding any prediction of in vivo efficacy.
| Parameter | Description | Hypothetical Value/Result |
|---|---|---|
| Target Protein | Hypothetical receptor for docking | Dopamine Transporter (DAT) nih.gov |
| Binding Affinity | Predicted free energy of binding | -8.5 kcal/mol |
| Key Interacting Residues & Interaction Type | Specific amino acids in the binding site interacting with the ligand | Asp79: Ionic/H-bond with protonated amine. |
| Ser422: H-bond with hydroxyl group. | ||
| Phe320: π-π stacking with the phenyl ring. | ||
| Val152, Ile159: Hydrophobic interactions with the butyl chain. |
Derivatives and Analogs of 4 1 Phenylethyl Amino Butan 2 Ol: Synthesis and Reactivity Profiles
Rational Design Principles for Structural Modification and Diversification
The rational design of derivatives of 4-[(1-Phenylethyl)amino]butan-2-ol is a key strategy in medicinal chemistry and materials science. researchgate.net This approach leverages an understanding of structure-activity relationships (SAR) to create novel molecules with specific, predetermined properties. mdpi.com The design process often begins with computational modeling to predict how structural changes will affect the molecule's interactions with biological targets or its material properties. mdpi.comresearchgate.net
Key strategies for the diversification of this scaffold include:
Modification of the Amino Group: The secondary amine is a prime site for introducing a wide variety of substituents. Acylation, alkylation, and arylation can be used to alter the steric and electronic properties of the nitrogen atom, which can influence reactivity and biological activity.
Modification of the Hydroxyl Group: The hydroxyl group can be converted into ethers, esters, or other functional groups. These modifications can impact the molecule's polarity, solubility, and hydrogen bonding capabilities.
Stereochemical Control: The presence of two chiral centers in this compound allows for the synthesis of four possible stereoisomers. The stereochemistry of these centers is crucial for biological activity, and rational design often focuses on the synthesis of single, specific stereoisomers.
Modification of the Phenyl Ring: The phenyl group can be substituted with a variety of functional groups to alter the molecule's electronic properties, lipophilicity, and potential for π-π stacking interactions.
Synthesis and Characterization of N-Substituted Derivatives
The secondary amine in this compound is a versatile handle for the introduction of a wide range of functional groups. N-acylation and N-alkylation are common strategies to diversify the parent compound.
N-Acylation: Acylation of the secondary amine is readily achieved by reacting this compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction introduces an amide functionality, which can alter the compound's hydrogen bonding capabilities and conformational preferences. For example, reaction with acetyl chloride would yield N-acetyl-4-[(1-phenylethyl)amino]butan-2-ol.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be accomplished through reductive amination or by direct alkylation with alkyl halides. Reductive amination involves the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165). This method is particularly useful for introducing a variety of alkyl and substituted alkyl groups.
Synthesis and Characterization of O-Substituted Derivatives
The hydroxyl group of this compound offers another site for structural modification, primarily through the formation of ethers and esters.
O-Alkylation (Ether Formation): Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage. The choice of the alkyl halide determines the nature of the R group in the resulting ether.
O-Acylation (Ester Formation): Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed.
Stereospecific and Stereoselective Modification of the Butan-2-ol Backbone
The butan-2-ol backbone of this compound contains a chiral center at the C2 position, which, in addition to the chiral center in the 1-phenylethyl moiety, results in the possibility of four stereoisomers. The synthesis of specific stereoisomers is crucial as the biological activity of chiral molecules is often highly dependent on their stereochemistry.
Stereospecific modifications aim to transform one specific stereoisomer of the starting material into a specific stereoisomer of the product. This requires reactions that proceed with a defined stereochemical outcome, such as an Sₙ2 reaction at the chiral center, which results in an inversion of configuration.
Stereoselective modifications, on the other hand, favor the formation of one stereoisomer over others. This can be achieved through various strategies, including the use of chiral catalysts or reagents. For instance, asymmetric reduction of a ketone precursor to this compound can be used to selectively form one enantiomer of the alcohol.
The characterization of the stereochemistry of the modified compounds is critical. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are often used to separate and quantify the different stereoisomers. Polarimetry can be used to measure the optical rotation of the purified stereoisomers, and NMR spectroscopy in the presence of chiral shift reagents can also be used to distinguish between enantiomers.
Chemical Transformations and Functionalization of the 1-Phenylethyl Moiety
The 1-phenylethyl moiety of this compound offers opportunities for structural diversification through modifications of the aromatic ring. These transformations can significantly alter the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) is directed by the activating/deactivating nature of the ethylamino-butanol substituent. These reactions introduce a variety of functional groups onto the aromatic ring, which can then be further modified. For example, a nitro group introduced via nitration can be subsequently reduced to an amino group, providing a new site for derivatization.
Modification of the Benzylic Position: The benzylic carbon of the 1-phenylethyl group is also a site for potential modification. While direct functionalization at this position can be challenging without affecting other parts of the molecule, specific synthetic strategies can be employed.
The characterization of these derivatives involves a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are crucial for determining the position and nature of the substituents on the phenyl ring. The substitution pattern can be deduced from the coupling patterns and chemical shifts of the aromatic protons. IR spectroscopy can confirm the presence of the newly introduced functional groups, and mass spectrometry verifies the molecular weight of the modified compound.
Comparative Reactivity and Selectivity Studies of Key Derivatives
Comparative studies of the reactivity and selectivity of key derivatives of this compound provide valuable insights into how structural modifications influence chemical behavior. These studies often involve comparing the rates and outcomes of specific reactions for a series of N- and O-substituted analogs, as well as for derivatives with modifications on the butan-2-ol backbone or the 1-phenylethyl moiety.
For instance, the nucleophilicity of the nitrogen atom in a series of N-substituted derivatives can be compared by studying their reaction rates with a common electrophile. Similarly, the acidity of the hydroxyl group in O-substituted precursors can be assessed. These studies help to build a comprehensive understanding of the structure-reactivity relationships within this class of compounds.
Selectivity studies are also important, particularly for molecules with multiple reactive sites. For example, in a molecule with both a free amine and a hydroxyl group, the selectivity of a given reagent for one functional group over the other can be investigated. This information is crucial for designing synthetic routes that selectively modify one part of the molecule while leaving other parts intact.
Applications of 4 1 Phenylethyl Amino Butan 2 Ol in Chemical Synthesis and Catalysis
Role as Chiral Ligands in Asymmetric Catalysis
The effectiveness of 4-[(1-Phenylethyl)amino]butan-2-ol in asymmetric catalysis stems from its ability to form stable and stereochemically well-defined complexes with metal centers. These complexes act as chiral catalysts, capable of inducing high levels of enantioselectivity in a variety of chemical transformations. The presence of both a nitrogen and an oxygen atom allows it to act as a bidentate ligand, coordinating to a metal and creating a rigid chiral environment around the active site.
Transition Metal-Catalyzed Enantioselective Reactions
Derivatives of amino alcohols similar to this compound have been successfully employed as ligands in numerous transition metal-catalyzed reactions. For instance, in asymmetric hydrogenation, these ligands, when complexed with ruthenium or rhodium, can efficiently reduce prochiral ketones and olefins to their corresponding chiral alcohols and alkanes with high enantiomeric excess. The phenylethyl group on the nitrogen atom plays a crucial role in creating a chiral pocket that dictates the facial selectivity of substrate binding.
Similarly, in the asymmetric alkylation of aldehydes, zinc-amino alcohol complexes have proven to be effective catalysts. The ligand facilitates the enantioselective addition of organozinc reagents to the carbonyl group, yielding valuable chiral secondary alcohols.
While specific data for this compound is not extensively documented in high-impact literature, the principles established with analogous structures underscore its potential. The following table illustrates typical results obtained with closely related amino alcohol ligands in such reactions, highlighting the expected performance.
| Reaction | Catalyst System (Hypothetical) | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | [RuCl2(p-cymene)]2 / this compound | Acetophenone | >95% |
| Asymmetric Alkylation | Et2Zn / this compound | Benzaldehyde | >90% |
| This table represents expected performance based on analogous systems, as specific literature data for the title compound is limited. |
Organocatalytic Applications and Chiral Inducers
Beyond its role as a ligand for metals, this compound and similar primary and secondary β-amino alcohols can function as organocatalysts. These molecules possess both a basic amino group, which can activate substrates through enamine or iminium ion formation, and a hydroxyl group that can direct stereochemistry through hydrogen bonding. This dual functionality makes them effective catalysts for reactions like asymmetric Michael additions and aldol (B89426) reactions. In these roles, the compound acts as a chiral inducer, transferring its stereochemical information to the product. For example, simple β-amino alcohols have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, producing chiral adducts with high purity.
Ligand Design Principles and Structure-Performance Relationships in Catalytic Cycles
The design of effective chiral ligands like this compound is guided by several key principles. The C2-symmetry often found in successful ligands, while not present here, is one such principle that reduces the number of possible diastereomeric transition states. In non-symmetric ligands like this one, the rigidity of the metal-ligand complex is paramount for effective stereochemical communication. The chelate ring formed upon binding to a metal center restricts conformational freedom, which is essential for high enantioselectivity.
The structure of this compound is directly related to its catalytic performance. The stereochemistry of both the phenylethyl group and the butanol backbone influences the three-dimensional space around the catalytic center, thereby controlling the approach of the reactants. The nature of the substituents can also be fine-tuned to modify electronic and steric properties, allowing for the optimization of the catalyst for a specific reaction.
Utilization as Chiral Auxiliaries in Diastereoselective Synthetic Transformations
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing diastereoselectivity. Chiral amino alcohols are a well-established class of auxiliaries.
While direct examples employing this compound are not prevalent, its structure is analogous to highly successful auxiliaries like pseudoephedrine. Typically, the auxiliary would be attached to a carboxylic acid to form an amide. The chiral environment provided by the auxiliary would then direct the diastereoselective alkylation or acylation at the α-position. The resulting product can then be cleaved to release the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered for reuse. The predictable stereocontrol offered by such auxiliaries makes them a powerful tool in asymmetric synthesis.
Building Block Applications in Complex Molecule Construction
Chiral molecules like this compound serve as valuable chiral building blocks, which are enantiomerically pure compounds used as starting materials for the synthesis of more complex target molecules. Their pre-defined stereochemistry is incorporated into the final product, avoiding the need for chiral separations or asymmetric steps later in the synthetic sequence. Chiral 1,2-amino alcohols, in particular, are privileged scaffolds found in many biologically active compounds and pharmaceutical agents.
Construction of Complex Heterocyclic Systems
The functional groups present in this compound—the amine and the alcohol—provide reactive handles for the construction of various heterocyclic systems. For example, the amino alcohol moiety can be a precursor for the synthesis of chiral morpholines, piperidines, or other nitrogen- and oxygen-containing rings. These heterocyclic motifs are common in natural products and medicinal chemistry. The synthesis of such structures often involves cyclization reactions where the amine and hydroxyl groups react with suitable bifunctional reagents to form the ring system, with the stereocenters of the original building block controlling the stereochemistry of the final heterocyclic product.
Scaffolds for Natural Product Synthesis and Analog Generation
There is currently no available scientific literature detailing the use of this compound as a scaffold for the synthesis of natural products or their analogs. The molecule possesses stereocenters and functional groups that could, in principle, be elaborated into more complex structures. For instance, the secondary amine and hydroxyl group could be functionalized or incorporated into larger ring systems common in alkaloids or other classes of natural products. However, without specific examples from published research, any discussion of its role as a scaffold remains speculative.
Intermediates in the Synthesis of Advanced Organic Compounds
The potential for this compound to serve as an intermediate in the synthesis of advanced organic compounds is plausible due to its functional groups. It could theoretically be a precursor in the synthesis of various bioactive molecules. For example, similar amino alcohol structures are known to be key intermediates in the preparation of certain pharmaceutical compounds. Despite this potential, there are no specific, documented synthetic routes in the accessible literature where this compound is explicitly used as an intermediate for advanced organic compounds.
Contribution to Multi-Component Reactions and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful tools for the rapid generation of libraries of complex molecules. The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, suggests it could participate in MCRs, such as the Ugi or Passerini reactions, by providing two points of diversity. This would allow for the creation of a wide range of structurally diverse molecules from a single core structure. Nevertheless, a review of the current scientific literature does not yield any specific examples of this compound being utilized in either multi-component reactions or diversity-oriented synthesis strategies.
Biological Relevance and Target Elucidation Studies of 4 1 Phenylethyl Amino Butan 2 Ol Non Clinical Focus
Investigation of Molecular Interactions with Biological Macromolecules (e.g., enzymes, protein targets) in Theoretical and In Vitro Systems
The structure of 4-[(1-Phenylethyl)amino]butan-2-ol, featuring a phenylethyl group, a secondary amine, and a hydroxyl group, suggests several potential points of interaction with biological macromolecules such as enzymes and receptors. The phenylethylamine backbone is a common feature in molecules that interact with monoamine transporters and receptors in the central nervous system. wikipedia.org
The aromatic phenyl ring can engage in π-π stacking and hydrophobic interactions with corresponding residues in a protein's binding pocket. The secondary amine, which is likely protonated at physiological pH, can form strong ionic bonds and hydrogen bonds with acidic residues like aspartate or glutamate. biomolther.org The hydroxyl group on the butanol chain provides an additional site for hydrogen bonding.
Theoretical docking studies on similar phenethylamine (B48288) derivatives have shown that the stereochemistry of the molecule can significantly influence its binding affinity and orientation within a target protein. For instance, in studies of β-phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT), the (S)-enantiomer often exhibits a more stable binding configuration than the (R)-enantiomer. biomolther.org This stability is often attributed to a better fit within the binding site, which is typically lined with hydrophobic and polar amino acid residues. biomolther.org
While no specific in vitro studies on this compound are available, research on other β-amino alcohol derivatives has identified them as potential inhibitors of enzymes like Toll-like receptor 4 (TLR4). nih.gov This suggests that this compound could also potentially interact with and modulate the function of such enzymes.
Mechanistic Studies of Modulatory Effects on Biochemical Pathways (e.g., enzyme inhibition kinetics, receptor binding affinities in simplified systems, without implying therapeutic outcomes or safety)
Given its structural similarity to known neuroactive compounds, this compound could theoretically modulate biochemical pathways involving neurotransmitter systems. Phenethylamine and its derivatives are known to interact with trace amine-associated receptors (TAARs) and can influence monoamine neurotransmission. wikipedia.org
The potential for this compound to act as an enzyme inhibitor is also plausible. Studies on β-amino alcohol derivatives have demonstrated inhibitory activity against various enzymes. For example, certain derivatives have been shown to inhibit kinases, although with varying degrees of specificity. nih.gov The mechanism of inhibition would likely involve the compound binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the enzyme from undergoing its catalytic conformational change.
The binding affinity of phenethylamine derivatives to receptors, such as serotonin (B10506) receptors (e.g., 5-HT2A), has been extensively studied. biomolther.orgnih.gov These studies reveal that substitutions on the phenyl ring and the amine group can significantly alter binding affinity. For this compound, the unsubstituted phenyl ring and the specific N-alkylation would determine its receptor binding profile. Radioligand binding assays are a common in vitro method used to determine the binding affinity (Ki) of a compound for a specific receptor. biomolther.orgnih.gov
Exploration of Structure-Activity Relationships (SAR) for Biological Target Engagement (focused on understanding molecular recognition, not phenotypic effects or dosage)
The Phenylethyl Moiety: The substitution pattern on the phenyl ring is a critical determinant of activity for phenethylamine derivatives. biomolther.orgnih.gov While this compound is unsubstituted on the phenyl ring, studies on related compounds show that the introduction of substituents can dramatically alter target selectivity and affinity. For instance, methoxy (B1213986) groups on the phenyl ring have been shown to influence binding to serotonin receptors. nih.gov
The Amino Group: The nature of the substituent on the nitrogen atom is crucial. The (1-phenylethyl) group in this compound is a bulky, hydrophobic substituent. SAR studies on other phenethylamines indicate that the size and nature of the N-alkyl group can influence binding affinity and functional activity at various receptors. biomolther.org
The Butan-2-ol Backbone: The hydroxyl group and its position are key features of the β-amino alcohol scaffold. The stereochemistry at the C2 (hydroxyl-bearing carbon) and the C1' of the phenylethyl group will likely result in four possible stereoisomers, each potentially having a different biological activity profile. The distance between the amino group and the hydroxyl group is also a significant factor in the interaction with biological targets. researchgate.net
The following table summarizes general SAR principles for phenethylamine and β-amino alcohol derivatives that could be applicable to this compound.
| Structural Feature | General SAR Observations from Analogous Compounds | Potential Implication for this compound |
| Phenyl Ring Substitution | Alkoxy or halogen substitutions can modulate receptor affinity (e.g., 5-HT2A receptors). nih.gov | The unsubstituted phenyl ring suggests a baseline level of interaction, which could be enhanced or modified with substitutions. |
| N-Alkyl Substituent | The size and nature of the N-alkyl group influence binding to monoamine transporters. biomolther.org | The (1-phenylethyl) group is a significant structural feature that will strongly influence target binding and selectivity. |
| β-Hydroxyl Group | The presence and stereochemistry of the hydroxyl group are often critical for binding and activity in β-amino alcohols. nih.gov | The hydroxyl group provides a key hydrogen bonding site; its stereochemistry is expected to be a major determinant of biological activity. |
| Alkyl Chain Length | The length of the carbon chain separating the amine and the aromatic ring affects activity. | The butanol chain provides a specific spatial arrangement of the functional groups. |
Design and Synthesis of Molecular Probes for Biological System Investigation
While no molecular probes based specifically on this compound have been reported, the β-amino alcohol and phenylethylamine scaffolds are valuable starting points for the design of such tools. Molecular probes are essential for studying biological systems, for example, by enabling the visualization of specific macromolecules or the tracking of biochemical processes. researchgate.net
A common strategy for designing a molecular probe is to attach a reporter group, such as a fluorophore, to a molecule with known binding affinity for a biological target. The inherent structure of this compound offers several possibilities for modification. For instance, a fluorescent tag could be incorporated onto the phenyl ring of the phenylethyl group.
The synthesis of such a probe would likely follow established synthetic routes for β-amino alcohols, which often involve the ring-opening of an epoxide with an amine. rroij.comorganic-chemistry.org For a fluorescently labeled version of this compound, a fluorescently tagged phenylethylamine derivative could be reacted with a suitable epoxide.
The development of such probes would facilitate the investigation of the biological targets of this compound and related compounds. For example, a fluorescent probe could be used in fluorescence microscopy to visualize the subcellular localization of its binding sites or in fluorescence polarization assays to quantify its binding to a target protein in real-time.
Future Research Directions and Challenges in the Study of 4 1 Phenylethyl Amino Butan 2 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
The future of 4-[(1-Phenylethyl)amino]butan-2-ol synthesis lies in the development of methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. Current research efforts are focused on several key areas:
Catalytic Hydrogenation: The use of catalytic hydrogenation of appropriate precursors is a promising route. This method often employs heterogeneous or homogeneous catalysts, which can lead to high atom economy and reduced waste. Research is ongoing to discover more active and selective catalysts that can operate under milder conditions.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as reductases and transaminases, is being explored for the stereoselective synthesis of this compound and its derivatives. This approach can provide access to enantiomerically pure compounds, which are crucial for many applications.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of flow-based syntheses for this compound could lead to more scalable and cost-effective production.
Expansion of Catalytic Applications to Novel Reaction Classes
While this compound has shown promise as a ligand in certain catalytic reactions, there is considerable scope for expanding its applications to new classes of chemical transformations. Future research will likely focus on:
Asymmetric Catalysis: The chiral nature of this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis. Researchers are investigating its potential in a variety of reactions, including asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
Photoredox Catalysis: The integration of this compound-based catalysts with photoredox catalysis could open up new avenues for novel chemical transformations that are not accessible through traditional thermal methods.
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved catalysts and processes. The application of advanced in situ spectroscopic techniques will play a pivotal role in this endeavor. These techniques allow for the real-time monitoring of reactions, providing valuable information about reaction intermediates, transition states, and kinetic profiles. Some of the key techniques being employed include:
In Situ NMR Spectroscopy: This technique can provide detailed structural information about species present in the reaction mixture as the reaction progresses.
In Situ IR and Raman Spectroscopy: These methods are sensitive to vibrational modes of molecules and can be used to track the formation and consumption of reactants, intermediates, and products.
In Situ Mass Spectrometry: This technique allows for the direct observation of ions in the gas phase, providing insights into reaction pathways and the identification of transient species.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The combination of high-throughput experimentation (HTE) and automated synthesis platforms has the potential to accelerate the discovery and optimization of new applications for this compound. HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates, while automated synthesis enables the efficient preparation of libraries of derivatives. This integrated approach can significantly reduce the time and resources required for research and development.
Data-Driven and Computational Design of Tailored Derivatives for Enhanced Reactivity and Selectivity
Computational chemistry and data-driven approaches are becoming increasingly important tools in chemical research. In the context of this compound, these methods can be used to:
Predict the properties of new derivatives: Computational models can be used to predict the steric and electronic properties of novel derivatives, allowing for the in silico design of compounds with enhanced reactivity and selectivity.
Elucidate reaction mechanisms: Quantum mechanical calculations can provide detailed insights into reaction pathways and transition state structures, complementing experimental studies.
Develop quantitative structure-activity relationships (QSAR): By analyzing large datasets of experimental results, QSAR models can be developed to correlate the structural features of this compound derivatives with their catalytic performance.
Deeper Exploration of Molecular Interactions within Complex Chemical and Biological Environments
Understanding how this compound interacts with its surrounding environment is essential for optimizing its function in various applications. Future research in this area will focus on:
Solvent Effects: The choice of solvent can have a profound impact on the outcome of a chemical reaction. Detailed studies on the influence of different solvents on the behavior of this compound are needed.
Non-Covalent Interactions: A deeper understanding of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of this compound to other molecules is crucial for the design of more effective systems.
Interactions in Biological Milieus: Investigating the behavior of this compound in complex biological environments, without implying any clinical utility, can provide valuable insights into its stability and potential interactions with biomolecules.
Q & A
Q. What are the recommended synthetic routes for 4-[(1-Phenylethyl)amino]butan-2-ol, and how can reaction efficiency be optimized?
A robust synthesis involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as 4-ethylmorpholine in polar aprotic solvents (e.g., DMSO). For example, a procedure with (2R,3S)-3-amino-4-phenyl-1-(((R)-1-phenylethyl)amino)butan-2-ol hydrochloride salt achieved 98% yield via amide bond formation . Optimization strategies include:
- Solvent selection : DMSO enhances solubility of polar intermediates.
- Stoichiometry : A 1:1.08 molar ratio of amine to carboxylic acid derivative minimizes side reactions.
- Temperature : Room temperature reduces epimerization risks in chiral centers.
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Proton and carbon NMR confirm regiochemistry and stereochemistry (e.g., δ 1.2–1.4 ppm for CH3 in the phenylethyl group) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 237.16) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Quantum mechanical (QM) calculations and Quantitative Structure-Property Relationship (QSPR) models are critical:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stability of stereoisomers .
- Molecular Dynamics (MD) : Simulates solvation effects and ligand-receptor interactions using force fields like AMBER or CHARMM .
- Neural Networks : Train models on datasets (e.g., NIST Chemistry WebBook) to estimate solubility, logP, and pKa .
Q. How can stereochemical contradictions in synthesized batches be resolved?
Discrepancies in enantiomeric excess (ee) or diastereomer ratios arise from kinetic vs. thermodynamic control. Mitigation strategies:
Q. What strategies address discrepancies in reported physicochemical data (e.g., melting point, solubility)?
Cross-validate data using:
- Standard Reference Databases : NIST Chemistry WebBook provides peer-reviewed values for melting points and spectral data .
- Interlaboratory Studies : Collaborate to harmonize protocols (e.g., ASTM E928 for purity analysis) .
- Meta-Analysis : Statistically aggregate literature data (e.g., using Cochrane Review methods) to identify outliers .
Methodological Challenges
Q. How can researchers design assays to study the biological activity of this compound?
- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen protein targets .
- Cellular Assays : Measure IC50 in dose-response curves (e.g., MTT assays for cytotoxicity) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. What are the best practices for scaling up synthesis without compromising stereochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
